

9-Nitrophenantrene (CAS 954-46-1): A Technical Overview for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-Nitrophenantrene

Cat. No.: B1214095

[Get Quote](#)

Introduction: **9-Nitrophenantrene** is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) characterized by a phenanthrene backbone with a nitro group substitution.^[1] This compound, appearing as a yellow crystalline solid, serves as a significant intermediate in organic synthesis, particularly in the development of advanced materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices.^{[2][3]} Its presence in the environment, often as a result of atmospheric formation on particulate matter, and its toxicological profile as a mutagen capable of inducing DNA damage, make it a subject of interest in environmental science and toxicology.^{[2][4]} This guide provides a consolidated technical overview of its properties, synthesis, biological activity, and relevant experimental insights.

Chemical and Physical Properties

9-Nitrophenantrene is a relatively stable organic compound under standard conditions.^[1] Its core structure consists of three fused benzene rings, making it highly aromatic.^[1] The addition of the nitro group makes it susceptible to photochemical degradation and serves as a functional handle for further chemical modifications.^{[1][2]} A summary of its key identifiers and physicochemical properties is presented below.

Table 1: Chemical Identifiers for **9-Nitrophenantrene**

Identifier	Value	Reference
CAS Number	954-46-1	[1] [3] [5] [6] [7]
Molecular Formula	C ₁₄ H ₉ NO ₂	[1] [3] [5] [6] [7]
Molecular Weight	223.23 g/mol	[1] [3] [5] [8]
IUPAC Name	9-nitrophenanthrene	[7] [8]
SMILES	O=--INVALID-LINK-- c1cc2cccc2c2cccc12	[6]

| InChI Key | QTTCNQHPKFAYEZ-UHFFFAOYSA-N |[\[1\]](#)[\[6\]](#)[\[7\]](#) |

Table 2: Physical and Chemical Properties of **9-Nitrophenanthrene**

Property	Value	Reference
Melting Point	113 - 117 °C	[5] [9]
Boiling Point	413.3 °C at 760 mmHg	[5] [10]
Flash Point	207.5 °C	[5] [10]
Density	1.316 g/cm ³	[5]
Water Solubility (log10ws)	-5.73 (mol/L)	[6]
Octanol/Water Partition Coefficient (logP)	3.901 - 4.3	[6] [8]
Vapor Pressure	1.16E-06 mmHg at 25°C	[5]

| Appearance | Yellow crystalline solid |[\[1\]](#) |

Spectroscopic Data

The structural identification of **9-Nitrophenanthrene** is supported by various spectroscopic techniques. Mass spectrometry data is readily available, while detailed experimental data for IR and NMR are less common in publicly accessible literature.

Table 3: Spectroscopic Data for **9-Nitrophenanthrene**

Technique	Data Highlights	Reference
Mass Spectrometry (GC-MS)	Molecular Ion $[M]^+$: m/z 223. Key Fragments: m/z 176, 165.	[1] [6]
Infrared (IR) Spectroscopy	Characteristic N-O stretching bands for aromatic nitro compounds expected between 1550-1475 cm^{-1} (asymmetric) and 1360-1290 cm^{-1} (symmetric). Spectral zones between 1000 and 1600 cm^{-1} are useful for discriminating isomers.	[7] [11]

| Gas Chromatography (GC) | Kovats Retention Index (semi-standard non-polar): 364.5 |[\[1\]](#)[\[10\]](#)

|

Safety and Toxicology

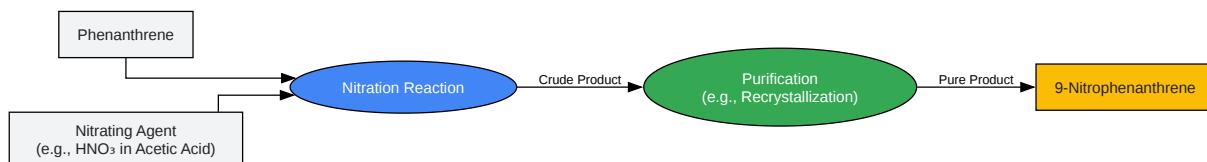
9-Nitrophenanthrene is classified as a hazardous substance and requires careful handling. It is harmful if swallowed or inhaled and may cause irritation to the skin, mucous membranes, and upper respiratory system.[\[9\]](#) Toxicological studies have identified it as a mutagen that can induce DNA damage.[\[2\]](#)[\[4\]](#)

Table 4: Hazard Identification for **9-Nitrophenanthrene**

Hazard Class	Statement	Reference
Acute Toxicity, Oral (Category 4)	Harmful if swallowed.	[9]
Acute Toxicity, Inhalation (Category 4)	Harmful if inhaled.	[9]
Specific Target Organ Toxicity, Single Exposure (Category 3)	May be irritating to mucous membrane and upper respiratory system.	[9]

| Mutagenicity | Identified as mutagenic and capable of inducing DNA damage. [\[2\]](#)[\[4\]](#) |

Experimental Protocols and Methodologies


While detailed, step-by-step experimental protocols for **9-Nitrophenanthrene** are proprietary or found within subscription-based scientific literature, the general methodologies for its synthesis and biological evaluation can be summarized.

Synthesis Methodology

The primary method for synthesizing **9-Nitrophenanthrene** is through the direct nitration of its parent compound, phenanthrene.[\[2\]](#)[\[4\]](#)

General Protocol Outline:

- Reaction Setup: Phenanthrene is dissolved or suspended in a suitable solvent, typically glacial acetic acid.
- Nitration: A nitrating agent, such as nitric acid, is added to the solution under controlled temperature conditions to promote regioselectivity and minimize the formation of byproducts.
[\[2\]](#)
- Workup and Purification: The reaction mixture is processed to isolate the crude product, which is then purified, often through recrystallization, to yield **9-Nitrophenanthrene**.

[Click to download full resolution via product page](#)

General Synthesis Workflow for **9-Nitrophenanthrene**.

Biological Activity Assessment

The genotoxicity and mutagenicity of **9-Nitrophenanthrene** are evaluated using a range of established toxicological assays.

- Mutagenicity Assays: The Ames test, using various strains of *Salmonella typhimurium* (e.g., TA98), is a standard method to assess the mutagenic potential of nitro-PAHs.^[7]
- DNA Damage Analysis: The effects on DNA are investigated by exposing relevant cell lines or animal models to the compound. Subsequent analysis can include:
 - Comet Assay: To detect DNA strand breaks.
 - Quantification of DNA Adducts: To measure the covalent binding of metabolites to DNA.
 - Gene Expression Analysis: To study the cellular response to DNA damage by measuring the expression levels of key DNA repair genes such as OGG1, MTH1, and XRCC1.

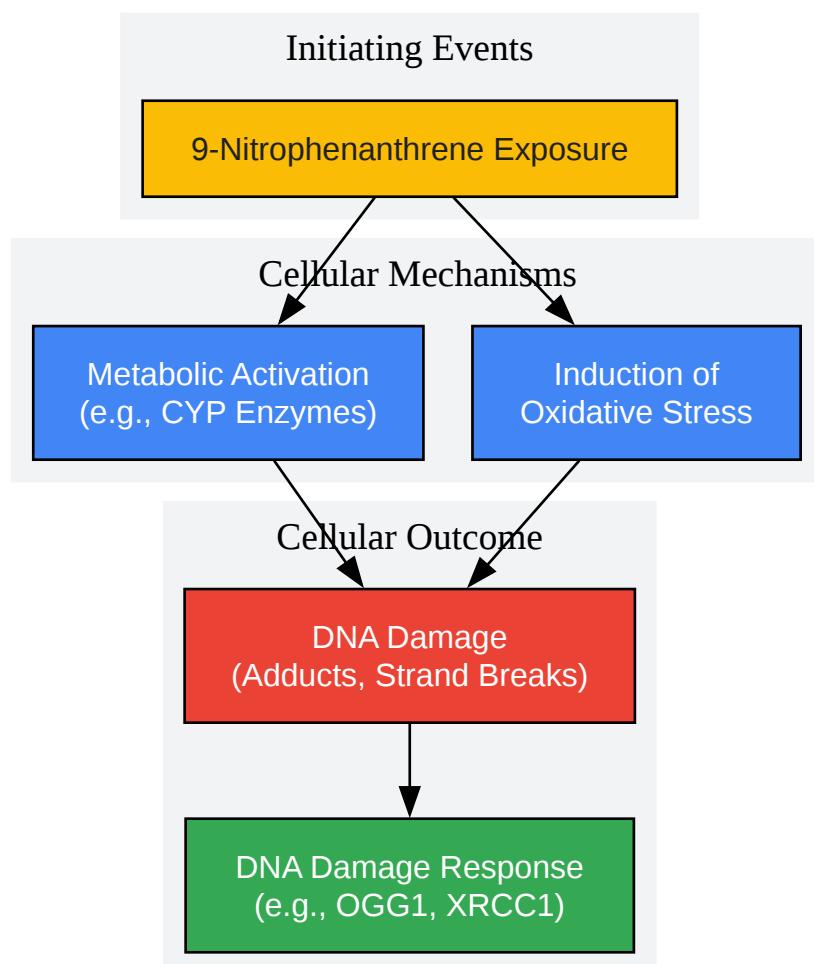
Biological Activity and Mechanism of Action

The biological effects of **9-Nitrophenanthrene** are primarily linked to its metabolism, which can generate reactive intermediates capable of damaging cellular macromolecules, including DNA.

Metabolic Activation

Like other nitro-PAHs, **9-Nitrophenanthrene** can be metabolized by cellular enzymes. A proposed pathway involves ring oxidation by cytochrome P450 enzymes (like CYP1A) to form

reactive epoxide intermediates. These epoxides can then be detoxified by hydrolysis, catalyzed by epoxide hydrolase, to form dihydrodiols.^[2] However, the epoxide intermediates themselves are electrophilic and can react with nucleophilic sites on DNA, leading to the formation of DNA adducts and subsequent mutations.



[Click to download full resolution via product page](#)

Proposed Metabolic Activation Pathway of **9-Nitrophenanthrene**.

Genotoxicity Mechanism

The genotoxicity of nitro-PAHs is a multi-faceted process. It can be initiated by the metabolic activation described above, leading to the formation of DNA adducts. Additionally, exposure to these compounds can induce oxidative stress, further contributing to cellular damage. This DNA damage triggers a complex cellular signaling network known as the DNA Damage Response (DDR), which attempts to repair the lesion. If the damage is too severe, it can lead to mutations or cell death.

[Click to download full resolution via product page](#)

Logical Flow of 9-Nitrophenanthrene Genotoxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 9-Nitrophenanthrene | C14H9NO2 | CID 70382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]

- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 9-Nitrophenanthrene [webbook.nist.gov]
- 7. Prediction of mutagenic activity of nitrophenanthrene and nitroanthracene isomers by simulated IR and Raman spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. tandfonline.com [tandfonline.com]
- 10. 9-Nitrophenanthrene [webbook.nist.gov]
- 11. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [9-Nitrophenanthrene (CAS 954-46-1): A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1214095#9-nitrophenanthrene-cas-number-954-46-1-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com